6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one
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Overview
Description
6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenyl group and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-chlorophenylamine with piperazine to form 4-(2-chlorophenyl)piperazine.
Acylation: The piperazine derivative is then acylated using a suitable acylating agent such as phosgene or an acid chloride to introduce the carbonyl group.
Cyclization: The acylated product undergoes cyclization with 2-methylpyridazine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate receptor activity or inhibit enzyme function, leading to altered cellular responses and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-chlorophenyl)piperazine: Shares the piperazine ring and 2-chlorophenyl group but lacks the pyridazinone moiety.
2-methylpyridazin-3(2H)-one: Contains the pyridazinone structure but lacks the piperazine ring.
Uniqueness
6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is unique due to its combined structural features, which may confer distinct pharmacological properties compared to its individual components or similar compounds.
Properties
IUPAC Name |
6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c1-19-15(22)7-6-13(18-19)16(23)21-10-8-20(9-11-21)14-5-3-2-4-12(14)17/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKFUSRCUPVYDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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